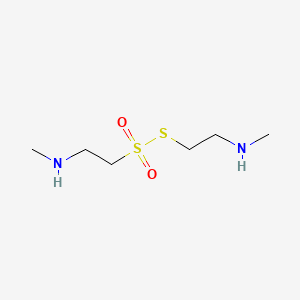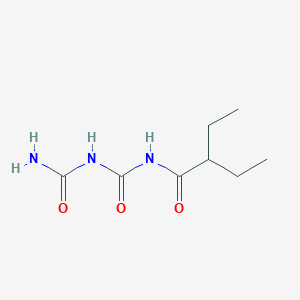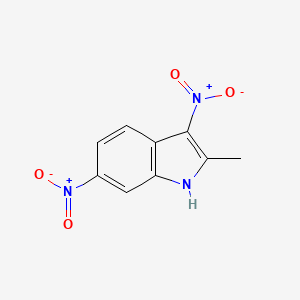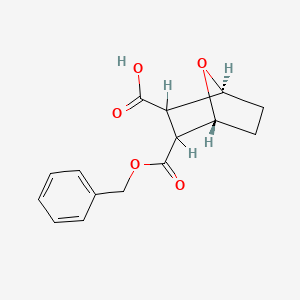
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester: is a bicyclic compound that belongs to the class of oxabicycloheptanes This compound is characterized by its unique structure, which includes an oxygen bridge and two carboxylic acid groups esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester typically involves a Diels-Alder reaction. This reaction is carried out between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with benzyl alcohol to obtain the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology and Medicine: Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the materials science field, this compound can be used to create polymers with specific properties. Its bicyclic structure imparts rigidity and stability to the resulting materials, making them suitable for various industrial applications .
Mechanism of Action
The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
- exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane
Comparison:
- exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride is similar in structure but lacks the benzyl ester groups. This difference affects its reactivity and potential applications.
- 7-Oxabicyclo(2.2.1)heptane is a simpler compound with only the bicyclic structure and no additional functional groups. This makes it less versatile in terms of chemical reactivity and applications .
The uniqueness of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester lies in its combination of the bicyclic core with ester functionalities, providing a balance of rigidity and reactivity that is valuable in various scientific and industrial contexts.
Properties
CAS No. |
30627-50-0 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(1S,4R)-3-phenylmethoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c16-14(17)12-10-6-7-11(20-10)13(12)15(18)19-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,17)/t10-,11+,12?,13?/m0/s1 |
InChI Key |
FPOUQQHQTRACGO-ZFDZMSFRSA-N |
Isomeric SMILES |
C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)

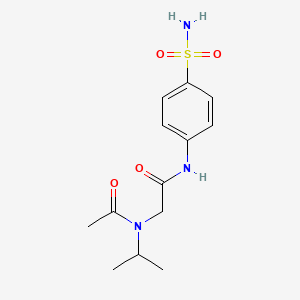


![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
